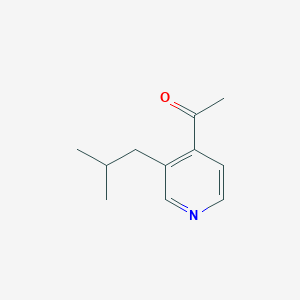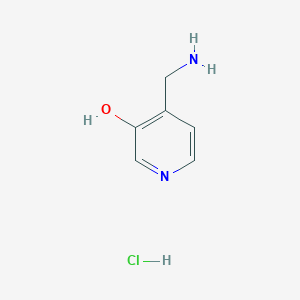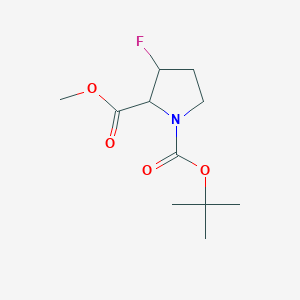
1-(3-Isobutylpyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isobutylpyridin-4-yl)ethanone is an organic compound with a molecular formula of C12H17NO. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound features a pyridine ring substituted with an isobutyl group at the 3-position and an ethanone group at the 1-position. Pyridine derivatives are widely studied due to their significance in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutylpyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 3-pyridyl ketone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the Friedel-Crafts acylation of 3-isobutylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
1-(3-Isobutylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, chlorine gas in the presence of iron(III) chloride for chlorination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated pyridines.
科学研究应用
1-(3-Isobutylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural similarity to other bioactive pyridine derivatives makes it a candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions allows for the creation of products with tailored functionalities.
作用机制
The mechanism of action of 1-(3-Isobutylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
1-(3-Isobutylpyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(3-Pyridinyl)ethanone: Lacks the isobutyl group, resulting in different chemical and biological properties.
1-(4-Isobutylphenyl)ethanone: Contains a phenyl ring instead of a pyridine ring, leading to distinct reactivity and applications.
3-Acetylpyridine:
The presence of the isobutyl group in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2089292-65-7 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-[3-(2-methylpropyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(2)6-10-7-12-5-4-11(10)9(3)13/h4-5,7-8H,6H2,1-3H3 |
InChI 键 |
KIFOIHSVEVQTRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CN=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)



